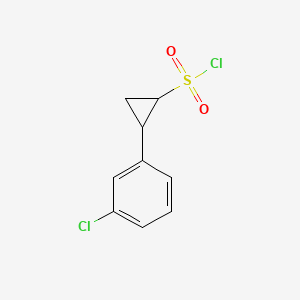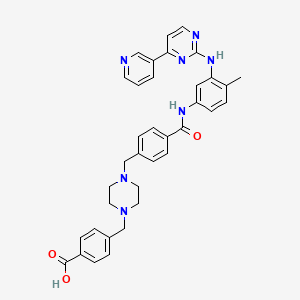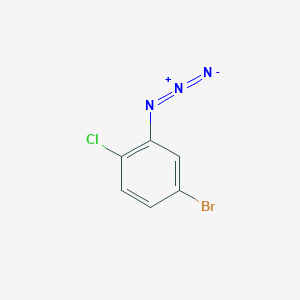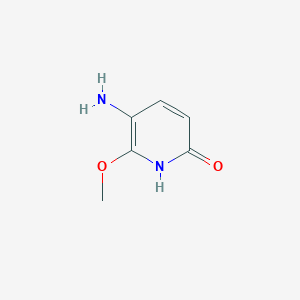
2,4',5-Trichlorobiphenyl-2',3',5',6'-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4’,5-Trichlorobiphenyl-2’,3’,5’,6’-d4 is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of polychlorinated biphenyls (PCBs), which are synthetic organic chemicals with multiple chlorine atoms attached to biphenyl, a molecule composed of two benzene rings. The compound is specifically labeled with deuterium (D), a stable hydrogen isotope, at specific positions, making it useful for tracing and analytical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4’,5-Trichlorobiphenyl-2’,3’,5’,6’-d4 typically involves the chlorination of biphenyl compounds followed by the introduction of deuterium atoms. The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of catalysts like iron or aluminum chloride. The deuterium labeling is achieved through the exchange of hydrogen atoms with deuterium using deuterated solvents or reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent reaction controls to ensure the desired isotopic labeling and chemical purity. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
2,4’,5-Trichlorobiphenyl-2’,3’,5’,6’-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, forming less chlorinated biphenyls.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions
Major Products
The major products formed from these reactions include hydroxylated biphenyls, dechlorinated biphenyls, and various substituted biphenyl derivatives .
Aplicaciones Científicas De Investigación
2,4’,5-Trichlorobiphenyl-2’,3’,5’,6’-d4 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
Environmental Studies: Used as a tracer to study the environmental fate and transport of PCBs.
Analytical Chemistry: Employed in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for quantitative analysis.
Toxicology: Helps in understanding the metabolism and toxicokinetics of PCBs in biological systems.
Industrial Applications: Used in the development of standards and calibration materials for analytical instruments
Mecanismo De Acción
The mechanism of action of 2,4’,5-Trichlorobiphenyl-2’,3’,5’,6’-d4 involves its interaction with various molecular targets and pathways. In biological systems, it can bind to aryl hydrocarbon receptors (AhR), leading to the activation of gene expression related to xenobiotic metabolism. The compound can also undergo biotransformation through enzymatic reactions, resulting in the formation of hydroxylated metabolites that may exert toxic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4,4’-Trichlorobiphenyl-2’,3’,5’,6’-d4
- 2,4,6-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5
- 3,4,4’-Trichlorobiphenyl-2’,3’,5’,6’-d4
- 3,4,5-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5
Uniqueness
2,4’,5-Trichlorobiphenyl-2’,3’,5’,6’-d4 is unique due to its specific deuterium labeling, which allows for precise tracing and analytical studies. Its chemical structure and isotopic composition make it particularly valuable in environmental and toxicological research, where understanding the behavior and effects of PCBs is crucial .
Propiedades
Fórmula molecular |
C12H7Cl3 |
|---|---|
Peso molecular |
261.6 g/mol |
Nombre IUPAC |
1-chloro-2,3,5,6-tetradeuterio-4-(2,5-dichlorophenyl)benzene |
InChI |
InChI=1S/C12H7Cl3/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7H/i1D,2D,3D,4D |
Clave InChI |
VAHKBZSAUKPEOV-RHQRLBAQSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C2=C(C=CC(=C2)Cl)Cl)[2H])[2H])Cl)[2H] |
SMILES canónico |
C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-3-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12314130.png)


![4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B12314142.png)
![5-[[1-[(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid](/img/structure/B12314146.png)
![6-Methyl-2-(2-oxo-1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B12314151.png)
![9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12314158.png)




![(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) acetate](/img/structure/B12314193.png)

